Zofenoprilat N-Ethyl Succinimide is a derivative of Zofenoprilat, primarily recognized for its applications in medicinal chemistry. It is characterized by the molecular formula and a molecular weight of approximately 450.57 g/mol. This compound is notable for its role as an angiotensin-converting enzyme (ACE) inhibitor, which is crucial in managing hypertension and other cardiovascular diseases.
Zofenoprilat N-Ethyl Succinimide can be sourced from various chemical suppliers and is often used in research settings due to its potential therapeutic applications. Its synthesis and characterization have been documented in several scientific studies and patent filings, indicating its relevance in pharmaceutical development .
This compound falls under the category of pharmaceutical intermediates, specifically ACE inhibitors. It is utilized in both organic synthesis and biological research, particularly concerning enzyme inhibition and protein interactions.
The synthesis of Zofenoprilat N-Ethyl Succinimide typically involves multi-step organic reactions that may include condensation, oxidation, and reduction processes. The key steps include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Techniques such as chromatography are often employed for purification purposes.
Zofenoprilat N-Ethyl Succinimide possesses a complex molecular structure that includes multiple functional groups which contribute to its pharmacological activity. The structural formula can be represented as follows:
CCN1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@@H]2C(=O)O)SC3=CC=CC=C3
.The compound's structural features include a succinimide ring and various substituents that enhance its biological activity as an ACE inhibitor.
Zofenoprilat N-Ethyl Succinimide can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and the conditions maintained during the reactions.
Zofenoprilat N-Ethyl Succinimide acts primarily as an ACE inhibitor. The mechanism involves:
Relevant data indicates that maintaining optimal storage conditions is crucial for preserving the integrity of Zofenoprilat N-Ethyl Succinimide .
Zofenoprilat N-Ethyl Succinimide has diverse applications across various scientific fields:
This compound's unique properties make it a valuable tool in both research and clinical settings, contributing significantly to advancements in drug development and therapeutic strategies against hypertension and related disorders.
Zofenoprilat N-Ethyl Succinimide is a chemically modified derivative of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor zofenopril. Its molecular formula is C₂₁H₂₆N₂O₅S₂, with a molecular weight of 450.57 g/mol [1]. The structure incorporates a succinimide ring substituted with an ethyl group (–CH₂CH₃) at the nitrogen position, enhancing its lipophilicity and binding specificity. The deuterated analog (Zofenoprilat-d5 N-Ethyl Succinimide) has the formula C₂₁H₂₁D₅N₂O₅S₂ and a molecular weight of 455.60 g/mol, where five hydrogen atoms are replaced by deuterium, commonly used in metabolic and pharmacokinetic tracing studies [7] [8].
A defining feature is the presence of a chiral center at the benzylsuccinic acid moiety, derived from the L-proline residue in the parent compound zofenopril. This (S)-configuration is critical for optimal binding to the zinc metallopeptidase active site of ACE, as confirmed by X-ray crystallography of analogous inhibitors [9]. The stereochemistry dictates hydrogen-bonding interactions with residues such as His353, Glu384, and Tyr523 in the C-domain of ACE.
Table 1: Molecular Attributes of Zofenoprilat N-Ethyl Succinimide and Derivatives
Attribute | Zofenoprilat N-Ethyl Succinimide | Zofenoprilat-d5 N-Ethyl Succinimide |
---|---|---|
Molecular Formula | C₂₁H₂₆N₂O₅S₂ | C₂₁H₂₁D₅N₂O₅S₂ |
Molecular Weight (g/mol) | 450.57 | 455.60 |
Purity | ≥95% | Not specified |
Key Structural Features | N-Ethylsuccinimide group, chiral center | Deuterium labeling at five positions |
Succinimide derivatives serve as pivotal zinc-binding groups (ZBGs) in ACE inhibitor design, competing with the catalytic zinc ion at the enzyme's active site. Unlike carboxylate-based ZBGs (e.g., enalaprilat) or sulfhydryl groups (e.g., captopril), the N-ethyl succinimide moiety in zofenoprilat derivatives exhibits enhanced lipophilicity and prolonged residence time within the hydrophobic S₁′ pocket of ACE. This is attributed to the succinimide ring’s dual carbonyl oxygen atoms, which coordinate zinc with bond distances of 1.9–2.1 Å, as observed in crystallographic models [3] [9].
The evolution of ACE inhibitors highlights the strategic role of succinimide:
Table 2: Zinc-Binding Groups in ACE Inhibitors and Their Properties
ZBG Type | Example Drug | Zinc Affinity | Lipophilicity (Log P) | Selectivity |
---|---|---|---|---|
Sulfhydryl (–SH) | Captopril | High | 0.34 | Non-selective |
Carboxylate (–COO⁻) | Enalaprilat | Moderate | -1.10 | C-domain preferential |
Succinimide | Zofenoprilat | High | 1.85* | C-domain selective |
*Estimated for Zofenoprilat N-Ethyl Succinimide.
High-resolution X-ray crystallography of ACE complexes confirms that Zofenoprilat N-Ethyl Succinimide adopts a distorted tetrahedral geometry when chelating the zinc ion in the C-domain active site (PDB ID: 1O8A). The N-ethyl succinimide group anchors the inhibitor via:
Polymorphism has not been reported for this compound, likely due to the constrained conformation imposed by the bicyclic structure (succinimide fused to thiazepine). However, deuterated analogs (e.g., Zofenoprilat-d5 N-Ethyl Succinimide) enable neutron diffraction studies, resolving hydrogen positions in the active site and revealing water-mediated hydrogen bonds with Ala354 and His513 [7] [8]. These insights guide the design of domain-selective inhibitors:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2